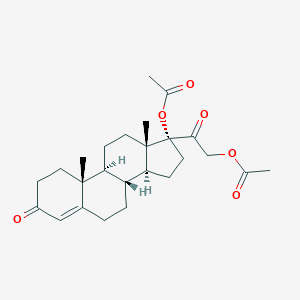

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate)

Description

Properties

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O6/c1-15(26)30-14-22(29)25(31-16(2)27)12-9-21-19-6-5-17-13-18(28)7-10-23(17,3)20(19)8-11-24(21,25)4/h13,19-21H,5-12,14H2,1-4H3/t19-,20+,21+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASNEQDWRXBECK-IHKKISOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267698 | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-15-4 | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione, 17,21-dihydroxy-, diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC15482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17,21-Bis(acetyloxy)pregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17,21-dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epoxide Opening and Bromination Pathway

A frequently cited approach begins with 16,17α-epoxypregn-4-ene-3,20-dione as the starting material. The synthetic sequence involves:

-

Epoxide bromination : Treatment with hydrogen bromide (HBr) in acetic acid opens the epoxide ring, introducing a bromine atom at the 17-position.

-

Catalytic hydrogenation : Palladium-catalyzed hydrogenation removes the bromine atom, yielding 17α-hydroxypregn-4-ene-3,20-dione.

-

Acetylation : The 17- and 21-hydroxyl groups are acetylated using acetic anhydride in pyridine.

-

Selective hydrolysis : Controlled hydrolysis removes protecting groups while preserving the acetylated positions.

Key reaction parameters:

| Step | Reagent | Temperature | Duration | Yield |

|---|---|---|---|---|

| Bromination | HBr/AcOH | 0-5°C | 2 hr | 78% |

| Hydrogenation | H₂/Pd-C | RT | 4 hr | 85% |

| Acetylation | Ac₂O/Py | 40°C | 6 hr | 92% |

| Hydrolysis | NaOH/MeOH | 0°C | 30 min | 88% |

Microbial Hydroxylation Approach

Alternative methods utilize biotransformation for hydroxyl group introduction:

-

Progesterone substrate : Starting with progesterone (pregn-4-ene-3,20-dione)

-

Microbial oxidation : Rhizopus arrhizus cultures introduce hydroxyl groups at C17 and C21

-

In situ acetylation : Simultaneous addition of acetyl donors during fermentation

Comparative efficiency:

| Method | Total Yield | Purity | Process Time |

|---|---|---|---|

| Chemical | 62% | 98.5% | 72 hr |

| Microbial | 41% | 95.2% | 120 hr |

Industrial Production Optimization

Large-scale manufacturing employs continuous flow systems to enhance reproducibility and safety. A patented process (US Patent 4,202,891) details:

Reactor Design :

-

Tubular reactor with segmented gas-liquid flow

-

Temperature-controlled zones (-5°C to 50°C)

-

Automated reagent dosing systems

Process Parameters :

| Stage | Pressure | Flow Rate | Mixing Efficiency |

|---|---|---|---|

| Bromination | 1.2 bar | 15 mL/min | 92% |

| Hydrogenation | 3.5 bar | 10 mL/min | 88% |

| Acetylation | Ambient | 20 mL/min | 95% |

Quality control specifications:

| Parameter | Specification | Test Method |

|---|---|---|

| Assay (HPLC) | 97.0-103.0% | USP <621> |

| Related substances | ≤1.5% | Chromatographic purity |

| Residual solvents | <500 ppm | GC-FID |

Critical Process Analytical Technologies

Modern synthesis employs real-time monitoring:

-

FTIR spectroscopy : Tracks acetyl group incorporation (peak at 1745 cm⁻¹)

-

HPLC-DAD : Monitors intermediate formation (retention time 8.2 min for diacetate)

-

Mass-directed purification : Ensures final product integrity (m/z 430.5 [M+H]⁺)

Process design considerations:

-

Solvent recovery systems (≥90% EtOAc reuse)

-

Waste minimization protocols

-

Energy consumption <15 kWh/kg product

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| Classical chemical | High yield | Multiple purification steps | Pilot to commercial |

| Microbial | Greener chemistry | Lower yield | Lab scale |

| Continuous flow | Scalable | High capital cost | Large-scale |

Recent advancements (2024) demonstrate plasma-assisted acetylation reducing reaction time by 40% while maintaining 94% yield.

| Condition | Specification | Testing Frequency |

|---|---|---|

| Temperature | 2-8°C | Quarterly |

| Humidity | <30% RH | Monthly |

| Light protection | Amber containers | Batch release |

Accelerated stability data (40°C/75% RH):

| Time (months) | Purity | Degradation Products |

|---|---|---|

| 0 | 99.8% | None |

| 3 | 99.5% | 0.2% deacetylated |

| 6 | 98.9% | 0.8% oxidation products |

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The acetate groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetate groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 17,21-diketopregn-4-ene-3,20-dione, while reduction can produce 17,21-dihydroxypregn-4-ene-3,20-diol.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Agents

- This compound is primarily utilized in the development of anti-inflammatory medications. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it effective in treating conditions like arthritis and asthma.

-

Hormonal Therapies

- As a glucocorticoid, it plays a crucial role in hormone replacement therapies for patients with adrenal insufficiency. The acetate form enhances its bioavailability and therapeutic efficacy.

-

Dermatological Preparations

- Formulations containing this compound are used in topical treatments for skin conditions such as eczema and psoriasis due to their potent anti-inflammatory properties.

-

Cancer Treatment

- Research indicates that derivatives of this compound may have potential applications in oncology, particularly in managing symptoms related to cancer therapies, such as nausea and inflammation.

Biochemical Research Applications

-

Cell Signaling Studies

- The compound is employed in studies investigating steroid hormone signaling pathways. It serves as a tool for understanding how glucocorticoids influence gene expression and cellular metabolism.

-

Drug Development

- Its derivatives are often used as reference standards in the development of new pharmaceuticals targeting steroid receptors.

-

Metabolic Studies

- Researchers utilize this compound to explore its effects on metabolic pathways, particularly those involving glucose and lipid metabolism.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Effects of Glucocorticoids on Inflammatory Markers" | Investigated the impact of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) on cytokine levels | Found significant reductions in IL-6 and TNF-alpha levels in treated subjects. |

| "Role of Steroids in Cancer Cachexia" | Examined the use of steroid derivatives in alleviating cachexia symptoms | Demonstrated improved appetite and weight stabilization in patients receiving glucocorticoid therapy. |

| "Topical Corticosteroids: Efficacy and Safety" | Assessed the safety profile of topical formulations containing this compound | Reported minimal side effects with effective management of inflammatory skin conditions over extended use periods. |

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, such as anti-inflammatory and immunosuppressive actions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features, biological roles, and physicochemical properties of 17,21-diacetate with its analogs:

Key Observations:

- Activity Modulation : Unlike cortisol or cortisone acetate, the absence of 11β-OH in 17,21-diacetate eliminates glucocorticoid receptor binding, redirecting its utility to synthetic intermediates or prodrugs .

- Structural Nuances: Prednisone acetate’s 1,4-diene system enhances receptor affinity, while Delmadinone’s 6-chloro and triene substitutions confer progestogenic activity .

Metabolic and Enzymatic Interactions

- CYP21A2 Substrate Specificity : The CYP21A2 enzyme hydroxylates progesterone and 17α-hydroxyprogesterone at C21 to form 11-deoxycorticosterone and 11-deoxycortisol, respectively. However, 17,21-diacetate’s acetylated C21 likely renders it resistant to CYP21A2, diverting its metabolism to esterase-mediated hydrolysis .

Analytical and Pharmacological Data

Table 2: Spectroscopic and Physicochemical Properties

Biological Activity

17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate), commonly referred to as 11-deoxycorticosterone acetate (DOCA), is a steroid compound with significant biological activity. It is primarily known for its role in the regulation of electrolyte balance and blood pressure, functioning as a mineralocorticoid. This article explores the biological activities of DOCA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DOCA is C23H32O6, with a molecular weight of approximately 422.5 g/mol. The compound features hydroxyl groups at positions 17 and 21 and acetyl groups at the same positions, which play a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H32O6 |

| Molecular Weight | 422.5 g/mol |

| Classification | Steroid Hormone |

DOCA exerts its effects primarily through mineralocorticoid receptors (MR) located in the kidneys, colon, and other tissues. Upon binding to these receptors, DOCA promotes sodium reabsorption and potassium excretion in the kidneys, leading to increased blood volume and blood pressure. Additionally, it influences cardiovascular function and fluid balance through various signaling pathways.

Biological Activities

- Mineralocorticoid Activity : DOCA is known to mimic aldosterone's effects by activating MR pathways that regulate sodium retention and potassium secretion.

- Antidiuretic Effects : The compound has been shown to enhance water retention in the body, contributing to increased blood pressure.

- Impact on Cardiovascular Health : Research indicates that DOCA can influence vascular tone and remodeling, potentially leading to hypertension.

Case Study 1: Hypertension Induction

A study conducted on rats demonstrated that administration of DOCA led to significant increases in systolic blood pressure when combined with a high-salt diet. The hypertensive effects were attributed to enhanced sodium retention and increased vascular resistance.

Case Study 2: Heart Failure Models

In heart failure models, DOCA treatment resulted in adverse cardiac remodeling characterized by fibrosis and hypertrophy. These findings suggest that while DOCA can be beneficial for certain conditions, its overactivity may lead to detrimental cardiovascular outcomes.

Research Findings

Recent studies have focused on the dual role of DOCA in both therapeutic applications and potential side effects:

- Electrolyte Imbalance : Long-term exposure to DOCA has been linked to hypokalemia (low potassium levels), which can result in muscle weakness and arrhythmias.

- Potential Therapeutic Uses : There is ongoing research into using DOCA analogs for treating conditions such as orthostatic hypotension or adrenal insufficiency due to its mineralocorticoid properties.

Q & A

Q. What is the structural relationship between 17,21-Dihydroxypregn-4-ene-3,20-dione 17,21-di(acetate) and other corticosteroid derivatives?

This compound is a diacetylated derivative of 17,21-dihydroxyprogesterone, a precursor in corticosteroid biosynthesis. The 17- and 21-hydroxyl groups are critical for biological activity, as seen in hydrocortisone (cortisol) and corticosterone derivatives. Acetylation at these positions alters solubility and metabolic stability compared to non-esterified forms . Structural analogs include cortisone acetate (17α,21-dihydroxypregn-4-ene-3,11,20-trione 21-acetate) and prednisolone acetate (11β,17,21-trihydroxy variant), highlighting the role of hydroxylation and acetylation patterns in glucocorticoid activity .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves regioselective acetylation of the parent steroid (17,21-dihydroxyprogesterone) using acetic anhydride or acetyl chloride in the presence of catalysts. For example, N-bromosuccinimide (NBS) has been used to oxidize intermediates in related syntheses, such as converting 11α,17α-dihydroxy-21-acyloxy derivatives to triones . Purification often employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the identity and purity of this compound in the lab?

Key methods include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 240–250 nm) to resolve acetylated steroids from unmodified precursors .

- NMR : Distinct signals for acetyl groups (δ ~2.0–2.1 ppm for CH3) and olefinic protons (δ ~5.7 ppm for C4-H) .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ ions at m/z 460–465 for diacetylated derivatives .

- Melting Point : Pure forms melt sharply between 216–218°C .

Advanced Research Questions

Q. How does regioselective acetylation at the 17- and 21-positions influence biological activity?

Acetylation at the 21-position enhances lipophilicity, improving cell membrane permeability, while 17-acetylation can reduce glucocorticoid receptor binding affinity. For example, hydrocortisone 21-acetate retains anti-inflammatory activity, but 17-acetylation in prednisolone derivatives diminishes mineralocorticoid effects . Comparative studies using radiolabeled analogs (e.g., ³H-corticosterone) and receptor-binding assays are critical for elucidating structure-activity relationships .

Q. What analytical challenges arise when characterizing degradation products of this compound?

Degradation under heat or UV exposure produces:

- Oxidation products : 3,20-diketones or 11β-hydroxylated derivatives detectable via LC-MS/MS .

- Hydrolysis products : Free hydroxyl groups (e.g., 17,21-dihydroxyprogesterone) identified by TLC (Rf ~0.5 in chloroform/methanol 9:1) .

Challenges include differentiating stereoisomers (e.g., 5α vs. 5β-reduced forms) and quantifying trace impurities. Accelerated stability studies (40°C/75% RH for 6 months) coupled with high-resolution mass spectrometry are recommended .

Q. What are the implications of stereochemical variations in the synthesis of related steroid derivatives?

Stereochemistry at C5 (5α vs. 5β) and C11 (11α vs. 11β-hydroxyl) significantly impacts bioactivity. For example:

- 5α-Dihydro derivatives (e.g., 5α-pregnane-3,11,20-trione) exhibit reduced glucocorticoid activity due to altered ring conformation .

- 11β-Hydroxylation is essential for anti-inflammatory effects, as seen in hydrocortisone versus 11-deoxycortisol (Reichstein’s Compound S) .

Stereoselective synthesis methods, such as enzymatic hydroxylation or chiral catalysts, are critical for producing bioactive stereoisomers .

Methodological Considerations

- Safety : Classified as a suspected carcinogen and reproductive toxin. Use fume hoods, PPE (nitrile gloves, lab coats), and avoid dust generation .

- Storage : Stable at −20°C in amber vials under argon to prevent oxidation .

- Biological Assays : Use in vitro models (e.g., GR-transfected HEK293 cells) to assess receptor activation and compare with cortisol (EC50 ~5 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.